molecular formula C6H16Cl2N2 B2734843 N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride CAS No. 2242491-39-8

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride

Cat. No.: B2734843
CAS No.: 2242491-39-8
M. Wt: 187.11
InChI Key: PTXNWDIHHGMSQQ-RUTFAPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by a cyclobutane ring substituted with two methyl groups and two amine groups, which are further protonated to form the dihydrochloride salt.

Scientific Research Applications

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Safety and Hazards

N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products: The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N1,N1-dimethylcyclopropane-1,3-diamine dihydrochloride
  • N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
  • N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride

Comparison: Compared to its analogs, N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride exhibits unique properties due to the strain and stability of the cyclobutane ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNWDIHHGMSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229625-44-8
Record name 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.